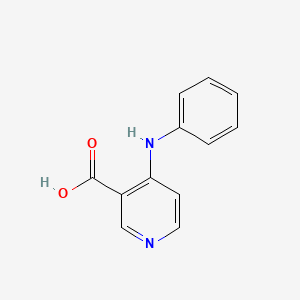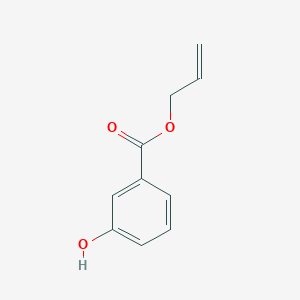![molecular formula C17H16FIN4O4 B8689425 (R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione](/img/structure/B8689425.png)
(R)-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with multiple functional groups, including a dihydroxypropyl group, a fluoro-iodophenyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common approach is to start with a suitable pyrimidine precursor and introduce the dihydroxypropyl and fluoro-iodophenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce reaction times. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro-iodophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield a ketone, while reduction of a nitro group can yield an amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its unique structure may allow it to bind to specific proteins or enzymes, providing insights into their function and potential therapeutic applications.
Medicine
In medicinal chemistry, ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione may be investigated for its potential as a drug candidate. Its ability to interact with biological targets could make it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.
Mécanisme D'action
The mechanism of action of ®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: This compound shares the fluoro-substituted phenyl group but lacks the pyrido[2,3-d]pyrimidine core.
Dichloroaniline: This compound has a similar aromatic amine structure but with chlorine substituents instead of fluorine and iodine.
Uniqueness
®-3-(2,3-dihydroxypropyl)-5-((2-fluoro-4-iodophenyl)amino)-8-methylpyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione is unique due to its combination of a pyrido[2,3-d]pyrimidine core with multiple functional groups, including a dihydroxypropyl group and a fluoro-iodophenyl group
Propriétés
Formule moléculaire |
C17H16FIN4O4 |
|---|---|
Poids moléculaire |
486.24 g/mol |
Nom IUPAC |
3-[(2R)-2,3-dihydroxypropyl]-5-(2-fluoro-4-iodoanilino)-8-methylpyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C17H16FIN4O4/c1-22-14(26)5-13(21-12-3-2-9(19)4-11(12)18)15-16(22)20-8-23(17(15)27)6-10(25)7-24/h2-5,8,10,21,24-25H,6-7H2,1H3/t10-/m1/s1 |
Clé InChI |
DCUAYYWRCHOBBW-SNVBAGLBSA-N |
SMILES isomérique |
CN1C(=O)C=C(C2=C1N=CN(C2=O)C[C@H](CO)O)NC3=C(C=C(C=C3)I)F |
SMILES canonique |
CN1C(=O)C=C(C2=C1N=CN(C2=O)CC(CO)O)NC3=C(C=C(C=C3)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(3S)-3-fluoropyrrolidin-1-yl]piperidine](/img/structure/B8689404.png)




![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B8689455.png)
